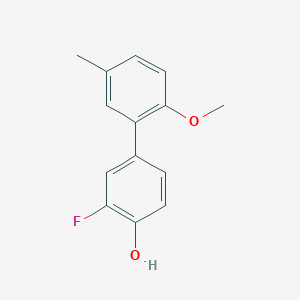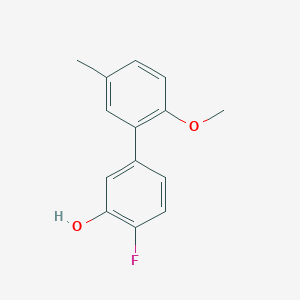
3-Fluoro-5-(2-methoxy-5-methylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-(2-methoxy-5-methylphenyl)phenol, 95% (3-F-5-MMPP) is a synthetic compound that has been studied for its potential applications in scientific research. It is a phenol derivative with an aromatic ring structure that contains a fluorine atom and two methoxy groups. The compound is highly soluble in organic solvents, such as ethanol and dimethyl sulfoxide, and is stable in aqueous solutions. 3-F-5-MMPP has been used in various applications, including as a catalyst in organic synthesis, as a reagent in the synthesis of other compounds, and as a probe in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-(2-methoxy-5-methylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in the synthesis of other compounds, and as a probe in biochemical and physiological studies. It has also been used as a fluorescent probe for the detection of reactive oxygen species in living cells and as a fluorogenic substrate for the detection of proteases.
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-(2-methoxy-5-methylphenyl)phenol, 95% is not yet fully understood. However, it is thought to act as an electron-donating group, which can increase the reactivity of the compound. It is also thought to act as a hydrogen bond acceptor, which can increase the solubility of the compound in organic solvents.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-(2-methoxy-5-methylphenyl)phenol, 95% are not yet fully understood. However, it has been shown to have antioxidant activity and to inhibit the growth of certain bacteria and fungi. It has also been shown to have protective effects against oxidative damage in cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-Fluoro-5-(2-methoxy-5-methylphenyl)phenol, 95% in laboratory experiments is its high solubility in organic solvents, which makes it easy to use in a variety of applications. Additionally, the compound is stable in aqueous solutions and can be stored for long periods of time without degradation. However, the compound is toxic and should be handled with caution.
Zukünftige Richtungen
The potential future directions for 3-Fluoro-5-(2-methoxy-5-methylphenyl)phenol, 95% include further investigation of its biochemical and physiological effects, its use as a fluorescent probe for the detection of reactive oxygen species, its use as a fluorogenic substrate for the detection of proteases, and its use as a catalyst in organic synthesis. Additionally, further research into the mechanism of action of the compound is needed to fully understand its effects and applications.
Synthesemethoden
3-Fluoro-5-(2-methoxy-5-methylphenyl)phenol, 95% can be synthesized using a two-step method. The first step involves the reaction of 5-methoxy-2-methylphenol with trifluoroacetic anhydride in the presence of triethylamine as a catalyst. The resulting product is then treated with sodium hydroxide to form 3-Fluoro-5-(2-methoxy-5-methylphenyl)phenol, 95%. The reaction is carried out under anhydrous conditions and yields a high purity product (95%).
Eigenschaften
IUPAC Name |
3-fluoro-5-(2-methoxy-5-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-9-3-4-14(17-2)13(5-9)10-6-11(15)8-12(16)7-10/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWWSJDHIABXDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684261 |
Source


|
| Record name | 5-Fluoro-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262002-15-2 |
Source


|
| Record name | 5-Fluoro-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














